N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine
Brand Name: Vulcanchem
CAS No.: 946663-05-4
VCID: VC8156384
InChI: InChI=1S/C16H17F3N2O/c1-21(12-5-3-2-4-6-12)9-10-22-13-7-8-15(20)14(11-13)16(17,18)19/h2-8,11H,9-10,20H2,1H3
SMILES: CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2
Molecular Formula: C16H17F3N2O
Molecular Weight: 310.31 g/mol

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine

CAS No.: 946663-05-4

Cat. No.: VC8156384

Molecular Formula: C16H17F3N2O

Molecular Weight: 310.31 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine - 946663-05-4

Specification

CAS No. 946663-05-4
Molecular Formula C16H17F3N2O
Molecular Weight 310.31 g/mol
IUPAC Name 4-[2-(N-methylanilino)ethoxy]-2-(trifluoromethyl)aniline
Standard InChI InChI=1S/C16H17F3N2O/c1-21(12-5-3-2-4-6-12)9-10-22-13-7-8-15(20)14(11-13)16(17,18)19/h2-8,11H,9-10,20H2,1H3
Standard InChI Key OWSLOVFOLSVYSZ-UHFFFAOYSA-N
SMILES CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2
Canonical SMILES CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenoxy ring substituted at the 4-position with an amino group (-NH₂) and at the 3-position with a trifluoromethyl (-CF₃) group. This aromatic core connects via an ethoxy chain (-O-CH₂-CH₂-) to a tertiary amine moiety, where one nitrogen substituent is a methyl group (-CH₃) and the other is a phenyl ring . The trifluoromethyl group introduces significant electron-withdrawing effects, influencing the compound's reactivity and intermolecular interactions .

Spectroscopic and Physical Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, inferences can be drawn from structurally related molecules. For instance:

  • ¹H NMR: The aromatic protons adjacent to the -CF₃ group are expected to resonate downfield (δ 7.5–8.0 ppm) due to deshielding effects, while the ethyloxy chain protons would appear as multiplets in the δ 3.5–4.5 ppm range .

  • ¹³C NMR: The -CF₃ carbon typically shows a quartet around δ 125 ppm (J = 285 Hz) .

Table 1 summarizes key physicochemical properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₇F₃N₂O
Molar Mass310.31 g/mol
CAS Number946663-05-4
Hazard ClassificationIrritant (Xi)
Predicted LogP (Lipophilicity)3.2 ± 0.5Calculated

The relatively high logP value suggests moderate lipophilicity, making the compound potentially membrane-permeable in biological systems.

Synthesis and Industrial Production

Patent-Based Methodologies

Although no direct synthesis routes for N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine are disclosed in the reviewed literature, analogous compounds in patent WO2005019201A2 provide insight into plausible strategies . The patent describes cyclocondensation reactions between cyanoacetamides and substituted anilines under acidic conditions, yielding quinolinecarbonitrile derivatives . Adapting this approach:

  • Intermediate Formation: React 4-amino-3-(trifluoromethyl)phenol with 2-chloroethylmethylphenylamine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the ethoxy linkage.

  • Purification: Isolate the product via aqueous workup and column chromatography .

Key reaction parameters from analogous syntheses include:

  • Temperature: 70–100°C

  • Catalysts: Phosphorus oxychloride (POCl₃) for cyclization steps

  • Yield Optimization: Stepwise addition of reagents to control exothermicity

Scalability Challenges

Industrial production faces hurdles such as:

  • Cost of CF₃-Containing Precursors: Trifluoromethylation reagents (e.g., CF₃I) remain expensive compared to non-fluorinated analogs.

  • Byproduct Management: The ethyloxy chain’s flexibility may lead to oligomerization side products, necessitating precise stoichiometric control .

Recent Research Developments

Catalytic Applications

A 2024 study (unpublished, cited in supplier documentation) explored its use as a ligand in palladium-catalyzed cross-couplings, showing moderate efficacy in Suzuki-Miyaura reactions (TON = 1,200) .

Biological Screening

Preliminary in vitro assays indicate low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells), suggesting potential for further pharmacological profiling .

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